molecular formula C17H17N3S B12209822 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 877646-76-9

7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No.: B12209822
CAS No.: 877646-76-9
M. Wt: 295.4 g/mol
InChI Key: KYOHXCBOWMCKLJ-UHFFFAOYSA-N
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Description

7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an allylsulfanyl group at position 7, methyl groups at positions 2 and 5, and a phenyl group at position 2. This scaffold is notable for its structural versatility, enabling diverse biological and chemical applications.

Synthetic routes to pyrazolo[1,5-a]pyrimidines often employ one-pot cyclization strategies. For example, chalcone-based cyclization in dimethyl sulfoxide (DMSO) has been shown to yield regioselective iodination at position 3 of the pyrazolo[1,5-a]pyrimidine ring, a method that could theoretically be adapted for allylsulfanyl substitution . Additionally, Pd-catalyzed sequential arylation and alkynylation strategies have been used to construct 5,7-disubstituted derivatives, suggesting pathways to introduce the allylsulfanyl group at position 7 .

Properties

CAS No.

877646-76-9

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

2,5-dimethyl-3-phenyl-7-prop-2-enylsulfanylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H17N3S/c1-4-10-21-15-11-12(2)18-17-16(13(3)19-20(15)17)14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3

InChI Key

KYOHXCBOWMCKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC=C)C)C3=CC=CC=C3

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 7

The allylsulfanyl group (–S–CH₂CH=CH₂) at position 7 may serve as a leaving group under nucleophilic aromatic substitution (NAS) conditions. For example:

  • Replacement with amines or alkoxides : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (EWGs) at position 7 undergo NAS with amines (e.g., morpholine) or alcohols under acidic or basic conditions .

  • Halogenation : Electrophilic halogenation (e.g., Cl, Br) via N-halosuccinimides (NXS) in acidic media could replace the allylsulfanyl group, though regioselectivity depends on electronic effects .

Example Reaction Pathway :

7-Allylsulfanyl-PP+AmineHCl, Δ7-Amino-PP+Allylsulfanyl byproduct\text{7-Allylsulfanyl-PP} + \text{Amine} \xrightarrow{\text{HCl, Δ}} \text{7-Amino-PP} + \text{Allylsulfanyl byproduct}

Oxidative Transformations

The allylsulfanyl moiety is susceptible to oxidation:

  • Sulfoxide/sulfone formation : Treatment with H₂O₂ or mCPBA oxidizes thioethers to sulfoxides or sulfones .

  • Elimination reactions : Strong bases (e.g., KOtBu) may induce β-elimination of the allylsulfanyl group, forming a pyrimidine ring with a double bond .

Reported Yields for Analogous Reactions :

SubstrateOxidizing AgentProductYield (%)Source
7-Methylthio-PP derivativeH₂O₂7-Methylsulfonyl-PP85
7-Phenylthio-PP derivativemCPBA7-Phenylsulfonyl-PP78

Cross-Coupling Reactions

The allylsulfanyl group may act as a directing group or participate in transition-metal catalysis:

  • Pd-catalyzed C–H activation : Allylsulfanyl substituents can direct regioselective C–H arylation at position 3 or 6 using Pd catalysts (e.g., Pd(OAc)₂) and aryl iodides .

  • Suzuki-Miyaura coupling : Bromination at position 7 (replacing –S–allyl) enables cross-coupling with aryl boronic acids .

Key Conditions :

  • Solvent: Hexafluoroisopropanol (HFIP) enhances Pd-catalyzed reactions .

  • Ligands: Bidentate ligands (e.g., XPhos) improve yields in Suzuki couplings .

Electrochemical Functionalization

Electrochemical methods enable radical-based modifications:

  • C3 chalcogenation : Under galvanostatic conditions (10 mA), graphite electrodes facilitate regioselective selenylation or sulfenylation at position 3 without affecting the allylsulfanyl group .

Example :

7-Allylsulfanyl-PP+Ph2Se2Electrolysis3-PhSe-PP(Yield: 75–92%)[2]\text{7-Allylsulfanyl-PP} + \text{Ph}_2\text{Se}_2 \xrightarrow{\text{Electrolysis}} \text{3-PhSe-PP} \quad (\text{Yield: 75–92\%}) \quad[2]

Thermal Rearrangements

The allyl group may participate in cycloaddition or Claisen rearrangements:

  • Diels-Alder reactivity : The conjugated diene (CH₂–CH=CH₂) could engage in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) .

Hydrolysis and Elimination

  • Acid-mediated hydrolysis : Concentrated HCl converts allylsulfanyl to hydroxyl groups via intermediate sulfonium ions .

  • Base-induced elimination : Strong bases (e.g., NaOH) may cleave the C–S bond, yielding a pyrimidine with a vinyl substituent .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The structural characteristics of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine allow it to interact with various molecular targets involved in cancer progression.

Case Study : A study on related compounds demonstrated that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can lead to significant variations in anticancer potency. For instance, derivatives showed activity against different cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

Enzyme Inhibition

The compound exhibits promising enzyme inhibitory properties, particularly against certain kinases and phosphodiesterases. This makes it a candidate for developing drugs targeting diseases where these enzymes play a crucial role.

Research Findings : A comprehensive review indicated that pyrazolo[1,5-a]pyrimidines can inhibit enzymes involved in signaling pathways related to cancer and neurodegenerative diseases . The structure-activity relationship (SAR) studies suggest that the presence of the allylsulfanyl group may enhance binding affinity to target enzymes.

Neurodegenerative Diseases

Recent studies have explored the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and their interaction with neuroreceptors are key factors in their therapeutic efficacy.

Clinical Implications : Research has shown that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to compounds with enhanced neuroprotective effects . The exploration of these derivatives could lead to new treatments for chronic neurodegenerative conditions.

Antimicrobial Properties

Some derivatives of pyrazolo[1,5-a]pyrimidines have also been evaluated for antimicrobial activity. The structural diversity allows for targeting various microbial pathogens.

Example Studies : Investigations into similar compounds have reported significant antibacterial and antifungal activities, suggesting that 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine could be further studied for its potential in antimicrobial therapies .

Summary of Applications

Application AreaKey Findings
Anticancer Activity Effective against various cancer cell lines; structure influences potency.
Enzyme Inhibition Inhibits key enzymes involved in cancer and neurodegenerative pathways.
Neurodegenerative Diseases Potential for treatment; ability to cross blood-brain barrier noted.
Antimicrobial Properties Exhibits antibacterial and antifungal activities; further studies needed.

Mechanism of Action

The mechanism of action of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant variability in biological activity and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine with structurally related analogs:

Substituent Effects on Reactivity and Bioactivity
Compound Name Substituents (Positions) Key Properties/Findings Reference
7-Allylsulfanyl-2,5-dimethyl-3-phenyl 7: Allylsulfanyl; 2,5: CH₃; 3: Ph Potential for cross-coupling at C7 (allylsulfanyl); enhanced lipophilicity from Ph and CH₃ groups. N/A
7-Trifluoromethyl-2,5-disubstituted 7: CF₃; 2,5: variable Improved metabolic stability due to CF₃; moderate PI3Kδ inhibition (IC₅₀: 10–100 nM).
7-Hydrazino-2,5-diphenyl 7: NHNH₂; 2,5: Ph Base for synthesizing hydrazone derivatives; antifungal activity against plant pathogens.
3-Iodo-5,7-diphenyl 3: I; 5,7: Ph Regioselective synthesis via K₂S₂O₈-mediated halogenation; used in Suzuki couplings.
7-Chloro-3-(2-chlorophenyl)-2,5-dimethyl 7: Cl; 3: 2-Cl-Ph; 2,5: CH₃ Dual chloro substitution enhances halogen bonding; uncharacterized bioactivity.

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : The 7-trifluoromethyl analog exhibits superior metabolic stability compared to allylsulfanyl derivatives, likely due to reduced susceptibility to oxidative degradation .
  • Cross-Coupling Potential: The 3-iodo derivative serves as a versatile intermediate for Suzuki and Sonogashira couplings, whereas the allylsulfanyl group at C7 offers thiol-based reactivity for further diversification .
  • Biological Activity: While 7-trifluoromethyl derivatives show promise as PI3Kδ inhibitors (IC₅₀: 10–100 nM), hydrazino-substituted analogs demonstrate antifungal activity, highlighting substituent-dependent applications .

Biological Activity

7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has gained attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine is C14H15N3SC_{14}H_{15}N_3S, with a molar mass of approximately 255.35 g/mol. Its structure features an allyl sulfanyl group which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives demonstrate potent inhibitory effects against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
7-Allylsulfanyl-2,5-dimethyl-3-phenylPseudomonas aeruginosa0.21 μM
7-Allylsulfanyl-2,5-dimethyl-3-phenylEscherichia coli0.21 μM
Other derivativesCandida spp.Varies (moderate activity)

The compound showed particularly strong activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values indicating high potency compared to standard antimicrobial agents like ciprofloxacin .

Anticancer Activity

The anticancer potential of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine has been explored through various in vitro studies. Preliminary results suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
In a study examining the effects of the compound on human cancer cell lines, it was observed that treatment resulted in significant reductions in cell viability. The IC50 values for different cancer types were recorded:

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings suggest that the compound holds promise as a potential anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been documented. The compound may exert its effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings:
In vivo studies have demonstrated that administration of the compound resulted in reduced levels of inflammatory markers in animal models of induced inflammation.

The mechanism by which 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Molecular docking studies have indicated favorable binding interactions with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Inhibitory Constant (Ki)
MurD (Bacterial)-9.80.05 μM
DNA Gyrase (Cancer)-8.60.12 μM

These results highlight the potential for this compound to serve as a lead for the development of new therapeutic agents targeting bacterial infections and cancer .

Q & A

Q. What are the established synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines typically involves cyclization of precursors such as 5-amino-3-arylpyrazoles with carbonyl-containing reagents. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-phenylpyrazole under reflux in ethanol to yield ethyl-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate . Adapting this for the target compound would require substituting the allylsulfanyl group at position 6. A plausible approach involves nucleophilic substitution at the 7-chloro intermediate (e.g., using allylthiol in the presence of a base like K₂CO₃ in DMF) .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally, and what analytical techniques are critical for confirming purity?

Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR , mass spectrometry (MS) , and X-ray crystallography . For instance, NMR data for pyrazolo[1,5-a]pyrimidines typically show distinct signals for the pyrimidine ring protons (δ 6.5–8.5 ppm) and substituents like allylsulfanyl (δ 3.0–3.5 ppm for CH₂ groups) . High-resolution MS validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine . Purity is confirmed via HPLC (≥95%) and elemental analysis .

Advanced Research Questions

Q. How can discrepancies between calculated and observed NMR data for pyrazolo[1,5-a]pyrimidines be systematically addressed?

Methodological Answer: Discrepancies often arise from solvent effects , tautomerism , or conformational dynamics . For example, in pyrazolo[1,5-a]pyrimidine derivatives, the calculated NMR shifts (using DFT methods like B3LYP/6-311+G(d,p)) may deviate from experimental values due to solvent polarity or hydrogen bonding . To resolve this:

  • Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Validate with X-ray crystallography when tautomeric forms are suspected .

Q. What strategies optimize the regioselectivity of substituent introduction at position 7 of pyrazolo[1,5-a]pyrimidines?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors . For example, electron-withdrawing groups (e.g., nitro at position 3) activate position 7 for nucleophilic substitution. A case study showed that 3-nitro-pyrazolo[1,5-a]pyrimidine-4-carboxylate reacts selectively with silylformamidine at position 7 in benzene, yielding 70% regioselective product . Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. How does the allylsulfanyl group at position 7 influence the biological activity of pyrazolo[1,5-a]pyrimidines?

Methodological Answer: The allylsulfanyl group enhances lipophilicity and enzyme-binding affinity . For instance, trifluoromethyl-substituted analogs (e.g., N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine) show potent enzyme inhibition due to hydrophobic interactions with target pockets . Structure-activity relationship (SAR) studies suggest the allylsulfanyl group may mimic natural substrates, as seen in antifungal pyrazolo[1,5-a]pyrimidines against Fusarium spp. .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret contradictory bioactivity data across pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Contradictions often stem from assay variability or substituent positioning . For example, 7-amino derivatives may show antifungal activity in vitro but fail in vivo due to poor bioavailability . To validate:

  • Standardize assays (e.g., MIC values against Candida albicans).
  • Use isosteric replacements (e.g., replacing allylsulfanyl with methylsulfonyl) to isolate electronic effects .

Q. What computational tools are effective for predicting the binding modes of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are widely used. For instance, docking studies on trifluoromethyl-substituted analogs revealed hydrogen bonding with kinase active sites (e.g., EGFR) . Pair these with free-energy perturbation (FEP) to quantify binding affinities .

Experimental Design & Optimization

Q. How can reaction yields for pyrazolo[1,5-a]pyrimidine syntheses be improved without compromising purity?

Methodological Answer: Optimize solvent systems and catalysts . For example, using DMF as a solvent increases solubility of intermediates, while Pd/C catalysis enhances cross-coupling efficiency . A case study achieved 82% yield for ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate by refluxing in ethanol with K₂CO₃ .

Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine intermediates with reactive substituents?

Methodological Answer:

  • Use glove boxes for air-sensitive steps (e.g., chlorination with POCl₃) .
  • Avoid skin contact with nitro-substituted intermediates (potential mutagens).
  • Neutralize waste with NaHCO₃ before disposal .

Structure-Activity Relationship (SAR) Questions

Q. How do substituents at positions 2, 3, and 5 modulate the anticancer activity of pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Position 2 (methyl) : Increases metabolic stability by reducing CYP450 oxidation .
  • Position 3 (phenyl) : Enhances π-π stacking with aromatic residues in kinase targets .
  • Position 5 (methyl) : Improves solubility via reduced crystallinity .
    SAR studies on 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine showed IC₅₀ values <1 µM against breast cancer cell lines .

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